Cemsidomide

CRBN binding affinity IKZF1/3 degradation Molecular glue potency

Cemsidomide (CFT7455, CAS 2504235-67-8) is an orally bioavailable MonoDAC™ molecular glue inducing cereblon-dependent proteasomal degradation of IKZF1/3 with sub-nanomolar affinity (CRBN Kd=0.9 nM, IC50=0.4 nM) and picomolar DC50. Critically, it retains potent antiproliferative activity (IC50=2.3 nM) in NCI-H929 cells fully resistant to lenalidomide and pomalidomide—a capability legacy IMiDs lack. In heavily pretreated RRMM patients (median 5 prior lines; lenalidomide/pomalidomide-refractory), cemsidomide + dexamethasone achieved 40–50% ORR in Phase 1. Also demonstrates 29% ORR as monotherapy in PTCL. Essential for translational research in IMiD-resistant hematologic malignancies.

Molecular Formula C28H27N3O4
Molecular Weight 469.5 g/mol
CAS No. 2504235-67-8
Cat. No. B12406830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCemsidomide
CAS2504235-67-8
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C3=C4C(=C(C=C3)CC5=CC=C(C=C5)CN6CCOCC6)C=CC=C4C2=O
InChIInChI=1S/C28H27N3O4/c32-25-11-10-24(27(33)29-25)31-23-9-8-20(21-2-1-3-22(26(21)23)28(31)34)16-18-4-6-19(7-5-18)17-30-12-14-35-15-13-30/h1-9,24H,10-17H2,(H,29,32,33)/t24-/m0/s1
InChIKeyMUKCJOOKCZSQNW-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cemsidomide (CFT7455, CAS 2504235-67-8): A Next-Generation Oral IKZF1/3 Molecular Glue Degrader for Relapsed/Refractory Hematologic Malignancies


Cemsidomide (formerly CFT7455, CAS 2504235-67-8) is an orally bioavailable, rationally designed monofunctional degradation activating compound (MonoDAC™) that functions as a molecular glue to induce cereblon (CRBN)-dependent proteasomal degradation of the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [1]. Unlike conventional immunomodulatory imide drugs (IMiDs) such as lenalidomide and pomalidomide, cemsidomide is a non-CELMoD degrader engineered for enhanced potency and selectivity against its degradation targets, and is currently in Phase 2 clinical development for relapsed/refractory multiple myeloma (RRMM) and Phase 1 for non-Hodgkin‘s lymphoma (NHL) .

Why Cemsidomide (CAS 2504235-67-8) Cannot Be Substituted with Legacy IMiDs or Other In-Class CELMoDs Without Compromising Preclinical Potency or Clinical Efficacy


Cemsidomide exhibits a fundamentally distinct degradation efficiency and antiproliferative profile that precludes simple functional substitution. In preclinical models, cemsidomide retains potent activity against multiple myeloma cells that have acquired resistance to both lenalidomide and pomalidomide, demonstrating an IC50 of 2.3 nM in lenalidomide/pomalidomide-resistant NCI-H929 cells . This contrasts sharply with the loss of sensitivity observed in these resistant lines to the legacy agents themselves. Furthermore, clinical data reveals that in heavily pretreated RRMM patients who had received a median of 5 prior lines of therapy and were refractory to lenalidomide and pomalidomide, cemsidomide in combination with dexamethasone achieved objective response rates (ORR) of 40% at 75 µg QD and 50% at 100 µg QD [1]. These response rates, achieved in a population with documented progression on prior IMiDs, underscore that cemsidomide delivers clinically meaningful activity where the legacy agents have failed, making it a non-interchangeable entity.

Cemsidomide (CFT7455, 2504235-67-8) Comparative Performance Data: Quantified Differentiation Against Lenalidomide, Pomalidomide, and CELMoDs


Sub-Nanomolar Cereblon Binding Affinity and Picomolar Degradation Potency of Cemsidomide

Cemsidomide demonstrates exceptionally high target engagement and degradation efficiency. It binds cereblon (CRBN) with a Kd of 0.9 nM and an IC50 of 0.4 nM , values that are approximately two to three orders of magnitude lower than thalidomide's reported CRBN Kd of ~250 nM . This high-affinity binding translates directly into picomolar DC50 values for IKZF1/3 degradation .

CRBN binding affinity IKZF1/3 degradation Molecular glue potency

Potent Antiproliferative Activity in Multiple Myeloma Cells, Including IMiD-Resistant Lines

Cemsidomide exerts potent antiproliferative effects in multiple myeloma cell lines, including those with acquired resistance to lenalidomide and pomalidomide. In previously untreated NCI-H929 multiple myeloma cells, cemsidomide demonstrates an IC50 of 0.071 nM . Critically, in NCI-H929 cells that have been rendered resistant to both lenalidomide and pomalidomide, cemsidomide retains strong activity with an IC50 of 2.3 nM . In NCI-H929.1 cells, the GI50 is 0.05 nM .

Multiple myeloma IMiD resistance GI50 IC50

Dose-Dependent Objective Response Rates in Heavily Pretreated Relapsed/Refractory Multiple Myeloma

In a Phase 1 trial of cemsidomide in combination with dexamethasone for heavily pretreated RRMM patients (median 5 prior lines of therapy, all refractory to lenalidomide and pomalidomide), cemsidomide produced dose-dependent objective response rates (ORR). The 75 µg QD dose achieved a 40% ORR (8/20 evaluable patients), and the 100 µg QD dose achieved a 50% ORR (5/10 evaluable patients) [1][2]. For context, CELMoD agents iberdomide and mezigdomide have reported ORRs of 28-33% and 26-30% respectively in similarly refractory RRMM populations [3].

Multiple myeloma ORR Phase 1 clinical trial relapsed/refractory

Clinical Activity in Relapsed/Refractory Peripheral T-Cell Lymphoma: A Differentiated Indication

Cemsidomide monotherapy demonstrates meaningful clinical activity in relapsed/refractory peripheral T-cell lymphoma (PTCL), a patient population with limited treatment options. In a Phase 1 study, cemsidomide achieved a 29% ORR in 14 evaluable PTCL patients (including 1 CR and 3 PRs) [1][2]. This represents a differentiated clinical niche, as most CELMoD development has focused primarily on B-cell malignancies and multiple myeloma.

Non-Hodgkin lymphoma PTCL ORR Phase 1

Cemsidomide (CFT7455, 2504235-67-8) Optimal Procurement and Research Application Scenarios Based on Quantitative Differentiation


Investigating IMiD-Resistant Multiple Myeloma Biology and Overcoming Acquired Resistance

Researchers studying lenalidomide/pomalidomide-resistant multiple myeloma models should prioritize cemsidomide procurement. As demonstrated, cemsidomide maintains potent antiproliferative activity (IC50 = 2.3 nM) in NCI-H929 cells that are fully resistant to both lenalidomide and pomalidomide . This enables robust in vitro and in vivo modeling of next-line degradation strategies without the confounding loss of activity seen with legacy IMiDs.

Clinical-Stage Development Programs Targeting Relapsed/Refractory Multiple Myeloma Post-IMiD and Anti-CD38 Therapy

For translational research and clinical trial support in heavily pretreated RRMM populations (≥3 prior lines including lenalidomide, pomalidomide, proteasome inhibitors, and anti-CD38 antibodies), cemsidomide provides a differentiated profile with established ORRs of 40-50% in Phase 1 [1]. These response rates, observed in a population where iberdomide and mezigdomide have reported ORRs in the 26-33% range [2], position cemsidomide as a compelling candidate for combination studies with dexamethasone, bispecific antibodies, or other novel agents.

Preclinical and Clinical Exploration of IKZF1/3 Degradation in Peripheral T-Cell Lymphoma (PTCL)

Investigators focused on T-cell lymphomas should procure cemsidomide for PTCL-specific research programs. Cemsidomide is one of the few IKZF1/3 degraders with demonstrated clinical activity in PTCL, achieving a 29% ORR as monotherapy in a Phase 1 study [3]. This contrasts with the predominant B-cell myeloma focus of CELMoD competitors, offering a unique opportunity to explore IKZF1/3 degradation biology in T-cell malignancies.

High-Resolution Target Engagement and Degradation Kinetics Studies

For mechanistic studies requiring precise quantification of cereblon binding and IKZF1/3 degradation kinetics, cemsidomide offers well-characterized, high-potency parameters: CRBN Kd = 0.9 nM, CRBN IC50 = 0.4 nM, and picomolar DC50 values for IKZF1/3 . These sub-nanomolar binding affinities enable researchers to conduct dose-response studies at low nanomolar to picomolar concentrations, providing a sensitive tool for structure-activity relationship (SAR) analyses and degradation kinetic profiling in cellular and biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cemsidomide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.